
1,3-dimethyl-1H-pyrazol-5-ol
Overview
Description
1,3-Dimethyl-1H-pyrazol-5-ol is a heterocyclic compound with the molecular formula C5H8N2O. It is characterized by a five-membered ring structure containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylhydrazine in the presence of ethanol. The reaction mixture is refluxed for one hour, followed by the removal of ethanol and drying to obtain the product with a high yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the same basic principles as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole-3,5-diones, while substitution reactions can yield various alkylated or halogenated pyrazoles .
Scientific Research Applications
1,3-Dimethyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including enzyme inhibition and antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Similar in structure but lacks the hydroxyl group at the 5-position.
5-Amino-1,3-dimethylpyrazole: Contains an amino group instead of a hydroxyl group at the 5-position.
2,5-Dimethyl-1H-pyrazol-3-one: Similar structure with a ketone group at the 3-position
Uniqueness
1,3-Dimethyl-1H-pyrazol-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various synthetic and biological applications .
Biological Activity
1,3-Dimethyl-1H-pyrazol-5-ol (DMPO) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrazole ring substituted with two methyl groups and a hydroxyl group. This unique structure contributes to its biological activity and interaction with various biomolecules .
Target Interactions
DMPO interacts with several biological targets, including enzymes and receptors. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the cholinergic system. This inhibition can lead to increased acetylcholine levels, impacting neuronal signaling and potentially offering therapeutic benefits in neurodegenerative diseases.
Biochemical Pathways
The compound affects multiple biochemical pathways, including those involved in apoptosis and cell signaling. For instance, DMPO can activate p53-mediated pathways leading to apoptosis in cancer cells, highlighting its potential as an anticancer agent. Additionally, it has demonstrated antileishmanial and antimalarial activities by disrupting the life cycles of parasites such as Leishmania aethiopica and Plasmodium berghei through enzyme inhibition .
Antimicrobial Effects
Research indicates that DMPO exhibits significant antimicrobial properties. It has been found effective against various pathogens, suggesting its potential as an alternative treatment for infectious diseases. The compound's mechanism involves interference with pathogen metabolism and replication .
Anti-inflammatory Properties
DMPO also possesses anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Its ability to modulate immune responses could be beneficial in managing diseases characterized by chronic inflammation .
Case Studies
- Anticancer Activity : A study investigated the effects of DMPO on different cancer cell lines. Results showed that DMPO induced apoptosis through caspase activation and modulation of Bcl-2 family proteins, indicating its potential as a chemotherapeutic agent .
- Antiparasitic Effects : In vivo studies demonstrated that DMPO significantly reduced parasitic load in models infected with Leishmania and Plasmodium species. The compound's ability to disrupt the metabolic processes of these parasites was highlighted as a key mechanism behind its efficacy .
Research Findings Summary Table
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPVQFCUIAKFLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377598 | |
Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5203-77-0 | |
Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,3-dimethyl-1H-pyrazol-5-ol derivatives influence their antipsychotic activity?
A1: The research by [Chenard et al. (1993)][1] highlights a crucial aspect of Structure-Activity Relationship (SAR) for these compounds. The study found that maximal antipsychotic-like activity was observed in derivatives possessing methyl groups at the 1 and 3 positions of the pyrazole ring. Additionally, a 3-chloro substituent on the phenyl ring significantly contributed to the observed activity. Notably, substituting the hydrogen atom of the imine moiety resulted in a decrease or complete loss of activity. This suggests that these specific structural features are crucial for the interaction of these compounds with their biological targets and, consequently, their antipsychotic effects. []
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